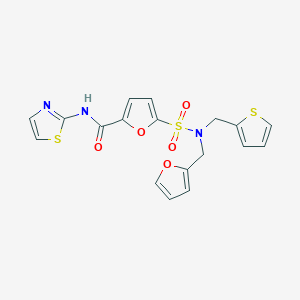

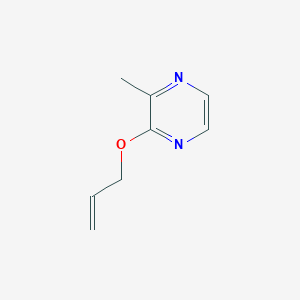

![molecular formula C13H16BrNO3 B2788728 8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 708274-37-7](/img/structure/B2788728.png)

8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, is noted for its role as a bifunctional synthetic intermediate. It has been used in synthesizing various organic chemicals including pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process involves selective deketalization and optimization of reaction conditions, achieving a higher yield compared to previous methods (Zhang Feng-bao, 2006).

Applications in Medicinal Chemistry

- A series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally similar to the queried compound, have been synthesized for potential antihypertensive applications. These compounds have shown varying degrees of effectiveness in rat models and are designed as mixed alpha- and beta-adrenergic receptor blockers (J. Caroon et al., 1981).

Antiviral Applications

- Research on 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, which share a similar scaffold with the queried compound, indicates their potential in inhibiting human coronavirus replication. This highlights the relevance of such compounds in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Antitubercular Drug Development

- Structural studies on compounds like (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), which are related to the queried compound, have been conducted. These studies are part of the development of promising antitubercular drug candidates, illustrating the compound's potential in treating tuberculosis (A. Richter et al., 2022).

Spiroketal Synthesis and Biological Activity

- Spiroketal structures, including those similar to the queried compound, have been synthesized and investigated for their biological activities. For example, brominated derivatives of 1,6-dioxaspiro[4.5]decane have been characterized and their behavior under different conditions studied, providing insights into the synthesis and applications of such compounds in biological contexts (E. Lawson et al., 1993).

Bioloopricant Development

- Novel compounds derived from 1,4-dioxaspiro structures, akin to the queried compound, have been synthesized and are being considered as potential biolubricant candidates. This underscores the versatility of such compounds in industrial applications (Y. S. Kurniawan et al., 2017).

Eigenschaften

IUPAC Name |

8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-10-1-2-11(15-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,16H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXWFQPXVACYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C3=NC=C(C=C3)Br)O)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

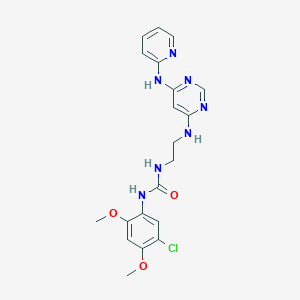

![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)

![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)

![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)

![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)

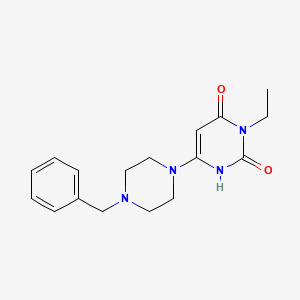

![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2788660.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2788663.png)

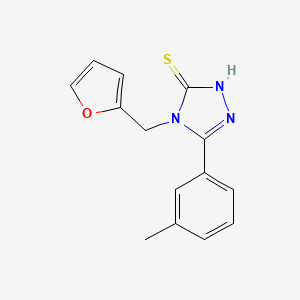

![5-Chloro-6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2788667.png)